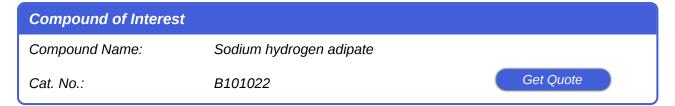


Crystal Structure Analysis of Sodium Hydrogen Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth analysis of the crystal structure of a **sodium hydrogen adipate** complex. The information presented is primarily derived from a neutron diffraction study of a co-crystal with the formula [Na₂(C₆H₉O₄)₂(C₆H₁₀O₄)]·2H₂O, which consists of **sodium hydrogen adipate**, adipic acid, and water. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state properties of this compound.

Crystallographic Data

The crystallographic data for the **sodium hydrogen adipate**-adipic acid complex was determined by neutron diffraction at two different temperatures, 295 K and 220 K. The key parameters are summarized in the tables below.

Table 1: Unit Cell Parameters[1][2]



Parameter	Value at 295 K	Value at 220 K
Crystal System	Monoclinic	Monoclinic
Space Group	C2/m	C2/m
a (Å)	9.378 (2)	Not specified
b (Å)	13.379 (5)	Not specified
c (Å)	10.247 (3)	Not specified
β (°)	95.93 (3)	Not specified
Volume (ų)	1278.8 (7)	Not specified
Z	2	2

Table 2: Data Collection and Refinement[1][2]

Parameter	Value at 295 K
Radiation Wavelength (λ, Å)	1.1588 (2)
Calculated Density (Dx, g cm ⁻³)	1.346
Measured Density (D _m , g cm ⁻³)	1.348 (1)
Absorption Coefficient (μ, cm ⁻¹)	2.186
F(000)	176.4 fm
R(F²)	0.108
Number of Reflections	1995

Molecular and Crystal Structure

The crystal structure of the **sodium hydrogen adipate**-adipic acid complex is characterized by distinct molecular arrangements and intermolecular interactions. The asymmetric unit contains sodium cations, hydrogen adipate anions (A), neutral adipic acid molecules (B), and water molecules.



The hydrogen adipate subunits are linked end-to-end, forming infinite chains through very short O···O hydrogen bonds with a distance of 2.44 Å.[1][2] The hydrogen atoms involved in these bonds are located on centers of symmetry.

The sodium cation is octahedrally coordinated by oxygen atoms.[1][2] These coordinating oxygen atoms originate from both the hydrogen adipate anions and the non-ionized adipic acid molecules. The adipic acid molecules exhibit large mean-square nuclear displacements, which suggests the presence of anharmonicity and disorder in the crystal lattice.[1][2]

Experimental Protocols

3.1. Synthesis and Crystallization

A general method for the preparation of **sodium hydrogen adipate** involves the neutralization of adipic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent.[3]

Reaction: C₆H₁₀O₄ + NaOH → NaC₆H₉O₄ + H₂O

For the specific complex analyzed, single crystals were grown from an aqueous solution containing sodium adipate and adipic acid. The dihydrate crystals were obtained by slow evaporation of the solvent.

3.2. Neutron Diffraction Analysis

The crystal structure was determined using single-crystal neutron diffraction. The general workflow for such an analysis is as follows:

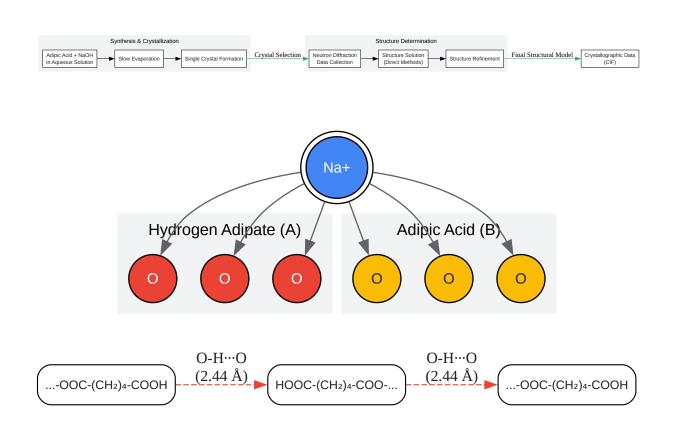
- Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] The crystal should be of appropriate size and quality, free from significant defects.[4]
- Data Collection: The mounted crystal is placed in a neutron beam. The diffraction data are collected at a specific temperature (in this case, 295 K and 220 K) by rotating the crystal and recording the intensities of the diffracted beams.[1]



• Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson techniques. The atomic coordinates and thermal parameters are refined to obtain the final structural model.[5]

Visualizations

The following diagrams illustrate key aspects of the crystal structure and the experimental workflow.



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